1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Ethanol Group: The next step involves the introduction of the ethanol group through a Grignard reaction. This can be achieved by reacting 1,3-benzodioxole with ethyl magnesium bromide.
Methylation of the Amino Group: The final step involves the methylation of the amino group using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophilic reagents, varying pH conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, hydroxylated compounds.
Scientific Research Applications
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter release and reuptake, leading to changes in neuronal activity and signaling pathways.
Comparison with Similar Compounds
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but lacks the methylamino group.
1-(1,3-Benzodioxol-5-yl)ethanamine: Similar structure but lacks the ethanol group.
1-(1,3-Benzodioxol-5-yl)-2-aminoethanol: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the methylamino and ethanol groups in this compound makes it unique compared to other similar compounds
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H13NO3/c1-11-5-8(12)7-2-3-9-10(4-7)14-6-13-9/h2-4,8,11-12H,5-6H2,1H3 |
InChI Key |
HRSMJYYVSRYWBF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.